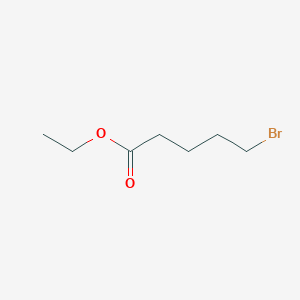
5-溴戊酸乙酯
概述
描述
It is a clear, colorless to pale yellow liquid with a molecular weight of 209.08 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemicals.
科学研究应用
Ethyl 5-bromovalerate is employed in various scientific research applications, including:
作用机制
Target of Action
Ethyl 5-bromovalerate is a chemical compound with the formula Br(CH2)4COOC2H5 . .
Mode of Action
It’s known that it was used in the preparation of s (γ-carboxypropyl)-dl-homocysteine and s (δ-carboxybutyl)-dl-homocysteine . These compounds could potentially interact with their respective targets, leading to various biochemical changes.
Biochemical Pathways
Given its use in the preparation of s (γ-carboxypropyl)-dl-homocysteine and s (δ-carboxybutyl)-dl-homocysteine , it might be involved in the metabolism of these compounds, which could have downstream effects on various biochemical pathways.
生化分析
Biochemical Properties
Ethyl 5-bromovalerate plays a significant role in biochemical reactions, particularly in the synthesis of homocysteine derivatives such as S(γ-Carboxypropyl)-DL-homocysteine and S(δ-Carboxybutyl)-DL-homocysteine . These derivatives are important in studying various biochemical pathways and enzyme interactions. Ethyl 5-bromovalerate interacts with enzymes such as carboxylases and esterases, facilitating the formation of carboxylic acid and ester derivatives. The nature of these interactions involves the nucleophilic attack on the carbonyl carbon of Ethyl 5-bromovalerate, leading to the formation of new chemical bonds and the release of bromide ions.
Cellular Effects
Ethyl 5-bromovalerate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of enzymes involved in fatty acid metabolism and the synthesis of amino acids . Ethyl 5-bromovalerate can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular responses. Additionally, it has been observed to impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of Ethyl 5-bromovalerate involves its interaction with biomolecules such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions . Ethyl 5-bromovalerate binds to the active site of enzymes, forming covalent or non-covalent interactions that alter the enzyme’s activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the overall biochemical pathway. Additionally, Ethyl 5-bromovalerate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromovalerate can change over time due to its stability and degradation properties . Ethyl 5-bromovalerate is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may affect the compound’s activity and interactions with biomolecules. Long-term studies have shown that Ethyl 5-bromovalerate can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromovalerate vary with different dosages in animal models . At low doses, Ethyl 5-bromovalerate can have beneficial effects on metabolic pathways and enzyme activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal biochemical processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health. It is important to carefully control the dosage of Ethyl 5-bromovalerate in experimental studies to avoid potential toxicity.
Metabolic Pathways
Ethyl 5-bromovalerate is involved in various metabolic pathways, including the synthesis of amino acids and fatty acids . It interacts with enzymes such as carboxylases and esterases, facilitating the formation of carboxylic acid and ester derivatives. These interactions can influence metabolic flux and the levels of metabolites in cells. Additionally, Ethyl 5-bromovalerate can affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, Ethyl 5-bromovalerate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of Ethyl 5-bromovalerate across cellular membranes and its localization within specific cellular compartments. The distribution of Ethyl 5-bromovalerate can influence its activity and interactions with biomolecules, affecting its overall biochemical effects.
Subcellular Localization
Ethyl 5-bromovalerate exhibits specific subcellular localization, which can affect its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence the interactions of Ethyl 5-bromovalerate with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-bromovalerate can be synthesized through the esterification of 5-bromovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of ethyl 5-bromovalerate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 5-bromovalerate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as azide, cyanide, or amines.
Hydrolysis: The ester can be hydrolyzed to 5-bromovaleric acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, sodium cyanide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Ethyl 5-azidovalerate, ethyl 5-cyanovalerate, or ethyl 5-aminovalerate.
Reduction: 5-bromo-1-pentanol.
Hydrolysis: 5-bromovaleric acid.
相似化合物的比较
Ethyl 5-bromovalerate can be compared with other similar compounds such as:
Ethyl 4-bromobutyrate: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Ethyl 6-bromohexanoate: Longer carbon chain, which affects its physical properties and reactivity.
Methyl 5-bromovalerate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its reactivity and applications.
Ethyl 5-bromovalerate is unique due to its specific carbon chain length and the presence of both bromine and ester functional groups, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
ethyl 5-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRWBGJRWRHQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163417 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14660-52-7 | |
| Record name | Ethyl 5-bromovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14660-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14660-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-bromovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-BROMOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG6TP2H7HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Ethyl 5-bromovalerate in organic synthesis?
A1: Ethyl 5-bromovalerate serves as a valuable building block in organic synthesis due to its reactive bromine atom. [, ] For instance, it reacts with 1,1-dilithioalkyl phenyl sulfones to produce cyclic vinyl ethers, highlighting its utility in constructing ring systems. [] This reaction proceeds through a nucleophilic substitution, where the dilithioalkyl phenyl sulfone acts as a nucleophile, displacing the bromine atom in Ethyl 5-bromovalerate.
Q2: How is Ethyl 5-bromovalerate employed in the development of chemical tags for biological imaging?
A2: Researchers utilize Ethyl 5-bromovalerate in the multi-step synthesis of a trimethoprim (TMP)-based chemical tag for two-photon imaging. [] The synthesis involves using Ethyl 5-bromovalerate to introduce a specific linker to the TMP molecule. This linker is crucial for the subsequent attachment of a two-photon fluorophore, BC575. The resulting TMP-BC575 conjugate enables the visualization of proteins within living cells using two-photon microscopy.
Q3: What are the advantages of using a chemical tag like TMP-BC575 for two-photon imaging compared to traditional fluorescent protein fusions?
A3: Chemical tags such as TMP-BC575 offer several benefits over conventional fluorescent protein fusions in two-photon imaging. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

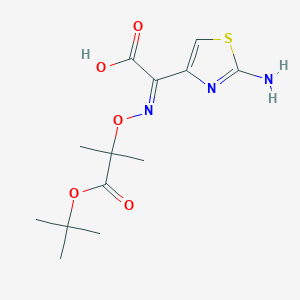


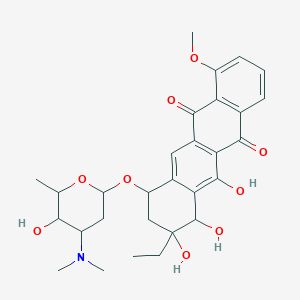
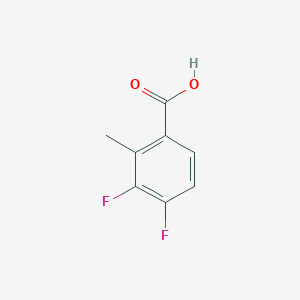



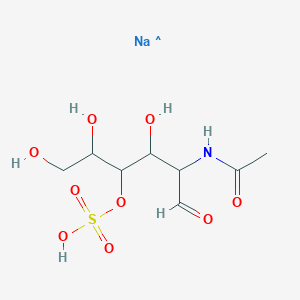



![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
